3-[(Phenylcarbamoyl)amino]butanoic acid

Catalog No.
S3047276
CAS No.
6497-10-5
M.F
C11H14N2O3
M. Wt
222.244
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Phenylcarbamoyl)amino]butanoic acid

CAS Number

6497-10-5

Product Name

3-[(Phenylcarbamoyl)amino]butanoic acid

IUPAC Name

3-(phenylcarbamoylamino)butanoic acid

Molecular Formula

C11H14N2O3

Molecular Weight

222.244

InChI

InChI=1S/C11H14N2O3/c1-8(7-10(14)15)12-11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H2,12,13,16)

InChI Key

ALSCTJBRKVCRAF-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)NC(=O)NC1=CC=CC=C1

Solubility

not available
3-[(Phenylcarbamoyl)amino]butanoic acid is a chemical compound that belongs to the family of amino acids. This compound, also called N-[(phenyl)carbamoyl]-3-aminobutanoic acid, is obtained through a chemical reaction between glycine ethyl ester hydrochloride and N-phenylcarbamoyl chloride. Its molecular formula is C12H14N2O3, and its molecular weight is 234.25 g/mol. This compound was discovered in the 1980s, and since then, it has attracted attention from researchers in different fields of chemistry, biology, and medicine.
3-[(Phenylcarbamoyl)amino]butanoic acid is a white crystalline powder that is soluble in water, ethanol, and methanol. It has a melting point of 128-132℃. This compound is stable at room temperature and in neutral and acidic conditions, but it can be hydrolyzed in alkaline conditions. Its pH in aqueous solutions ranges from 4.5 to 6.5.
The synthesis of 3-[(Phenylcarbamoyl)amino]butanoic acid involves the reaction of glycine ethyl ester hydrochloride and N-phenylcarbamoyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The reaction is carried out in anhydrous dichloromethane, and the product is purified through recrystallization.
The characterization of this compound is done through different techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. The NMR spectra of this compound show signals at 7.0-7.5 ppm, which correspond to the aromatic ring of the phenyl group. The mass spectrum shows a peak at m/z=234, which corresponds to the molecular weight of the compound. The IR spectrum shows characteristic peaks at 1650-1700 cm-1, which correspond to the carbonyl group of the phenylcarbamoyl moiety.
Different analytical methods have been developed for the detection and quantification of 3-[(Phenylcarbamoyl)amino]butanoic acid. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). HPLC is the most commonly used method, and it allows for the separation and quantification of this compound in complex biological matrices like blood and urine.
3-[(Phenylcarbamoyl)amino]butanoic acid has been shown to have different biological properties that make it useful in different fields of research and medicine. For instance, this compound has been found to have anticonvulsant and neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory and analgesic effects, which make it useful in the treatment of pain and inflammation.
Studies have shown that 3-[(Phenylcarbamoyl)amino]butanoic acid has low toxicity and is generally safe for use in scientific experiments. However, like any other chemical compound, it can be toxic in high doses or when administered improperly. Therefore, proper safety measures should be taken when handling this compound in the laboratory.
3-[(Phenylcarbamoyl)amino]butanoic acid has different applications in scientific experiments, especially in the fields of pharmacology, biochemistry, and neurology. It can be used as a research tool to study different biological processes like neurotransmission and protein synthesis. It can also be used as a reference compound in quality control analysis of drugs and biological samples.
The current state of research on 3-[(Phenylcarbamoyl)amino]butanoic acid is mainly focused on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. There are also ongoing studies on its potential applications in treating pain and inflammation. Moreover, researchers are exploring the mechanisms of action of this compound and developing more efficient synthetic routes for its production.
The potential implications of 3-[(Phenylcarbamoyl)amino]butanoic acid are vast and varied. In the field of medicine, this compound has the potential to lead to the development of new drugs that can treat different medical conditions. In the field of biotechnology, it can be used as a research tool to study different biological processes and pathways. In the field of pharmaceuticals, it can be used as a reference compound in quality control analysis of drugs and biological samples. Finally, in the industrial sector, this compound can be used in the production of different compounds and materials.
Despite the potential applications of 3-[(Phenylcarbamoyl)amino]butanoic acid, there are some limitations to its use. For instance, more studies are needed to determine its long-term effects on the body. Moreover, more efficient synthesis routes need to be developed to reduce the cost of production.
for the research on this compound include the development of new drugs that can treat neurodegenerative diseases, the study of its potential applications in pain and inflammation treatment, and the study of its effects on other important biological processes. Moreover, researchers can explore the use of this compound in new industrial applications to improve the production of different materials and compounds.

XLogP3

0.9

Dates

Modify: 2023-08-18

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